2-(6-Methoxypyridin-2-yl)acetonitrile
Overview
Description
“2-(6-Methoxypyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1000512-48-0 . It has a molecular weight of 148.16 and its molecular formula is C8H8N2O . The compound is used for research purposes .
Molecular Structure Analysis
The IUPAC name for “this compound” is (6-methoxy-2-pyridinyl)acetonitrile . The InChI Code for the compound is 1S/C8H8N2O/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Scientific Research Applications
Overview of 2-(6-Methoxypyridin-2-yl)acetonitrile in Scientific Research
This compound is a compound that shares structural similarities with several researched chemicals involved in various biological and chemical processes. Although specific studies on this compound are not directly available, insights can be drawn from research on related methoxypyrazines, methoxy compounds, and acetonitrile derivatives. These compounds are known for their roles in biosynthesis, metabolism in plants, pharmacological activities, and analytical chemistry applications.
Biosynthesis and Metabolic Insights from Related Compounds
Research on methoxypyrazines, which are structurally related to this compound, provides insights into the discovery, biosynthesis, accumulation, transport, and metabolism of these compounds in grapes. These findings highlight the significance of methoxypyrazines in imparting herbaceous, green, and vegetal sensory attributes to certain wine varieties. Understanding the biosynthesis pathways and metabolic intermediates of these compounds remains a critical area for further research, which could potentially apply to compounds like this compound (Lei et al., 2018).
Pharmacological Activities of Methoxy Derivatives
The pharmacological significance of methoxy derivatives, such as paeonol (2-hydroxy-4-methoxy acetophenone), has been extensively studied. Paeonol and its derivatives exhibit a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and antioxidant activities. These effects underline the potential medicinal applications of methoxy compounds, suggesting a promising area for exploring the activities of this compound derivatives (Wang et al., 2020).
Analytical and Chromatographic Applications
Acetonitrile, a solvent component of this compound, is widely used in analytical chemistry, particularly in chromatographic methods. Studies have reviewed the impact of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes, providing valuable insights for optimizing chromatographic separations. This research underscores the importance of acetonitrile in developing analytical methods, which could be relevant for studying this compound and its derivatives (Subirats et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYIRHWBNGDYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670483 | |
Record name | (6-Methoxypyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000512-48-0 | |
Record name | 6-Methoxy-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000512-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methoxypyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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